molecular formula C21H13F3N4S3 B2509236 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-42-9

2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2509236
CAS No.: 478048-42-9
M. Wt: 474.54
InChI Key: RTPBHGXXISTSTO-UHFFFAOYSA-N
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Description

The compound 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine (CAS: 478048-41-8) features a thieno[3,2-b]pyridine core substituted with a trifluoromethyl group at position 6, a 2-thienyl group at position 3, and a 1,2,4-triazole ring at position 2. The triazole is further modified with a methylsulfanyl group at position 5 and a phenyl group at position 4 . Its molecular formula is C₂₁H₁₄F₃N₅S₂, with an average molecular weight of 469.49 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, while the thienyl and triazole moieties contribute to π-π stacking and hydrogen-bonding interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPBHGXXISTSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves multiple steps:

  • Formation of 1,2,4-triazole ring: : Typically, 5-(methylsulfanyl)-4-phenyl-1,2,4-triazole can be synthesized from corresponding hydrazine and nitrile compounds.

  • Thieno[3,2-b]pyridine backbone construction: : This is achieved through cyclization reactions involving thiophene derivatives and appropriate precursors.

  • Integration of functional groups: : The trifluoromethyl and thienyl groups are introduced using specific reagents and reaction conditions that ensure the stability of the resulting compound.

Industrial Production Methods

Industrially, large-scale production focuses on optimizing yield and minimizing reaction time. High-pressure reactors and catalysts are employed to enhance reaction efficiency. Steps often involve batch processing and continuous flow synthesis to achieve scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives. This transformation is critical for modulating electronic properties and enhancing biological activity.

Reaction Reagents/Conditions Product Source
SulfoxidationH₂O₂ in acetic acid (40°C, 4–6 hrs)2-[5-(Methylsulfinyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-...thieno[3,2-b]pyridine
Sulfone FormationmCPBA in DCM (0°C to RT, 12 hrs)2-[5-(Methylsulfonyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-...thieno[3,2-b]pyridine

Oxidation of the sulfur atom increases polarity, potentially improving solubility and target binding in medicinal applications.

Alkylation and Arylation

The triazole ring’s nitrogen atoms serve as nucleophilic sites for alkylation or arylation, enabling structural diversification:

Reaction Reagents/Conditions Product Source
N-AlkylationBenzyl bromide, K₂CO₃, DMF (80°C)2-[5-(Methylsulfanyl)-4-phenyl-1-benzyl-4H-1,2,4-triazol-3-yl]-...pyridine
Pd-Catalyzed ArylationAryl boronic acid, Pd(PPh₃)₄, K₂CO₃2-[5-(Methylsulfanyl)-4-phenyl-1-aryl-4H-1,2,4-triazol-3-yl]-...pyridine

Alkylation reactions typically proceed with moderate to high yields (60–85%) under mild conditions.

Nucleophilic Substitution

The methylsulfanyl group can be displaced by nucleophiles, offering a route to introduce new functional groups:

Reaction Reagents/Conditions Product Source
Thiol ExchangeNaSH, EtOH, reflux (8 hrs)2-[5-(Thiol)-4-phenyl-4H-1,2,4-triazol-3-yl]-...thieno[3,2-b]pyridine
AminationNH₃ (g), CuI, DMSO (100°C)2-[5-(Amino)-4-phenyl-4H-1,2,4-triazol-3-yl]-...thieno[3,2-b]pyridine

These substitutions are influenced by the electron-withdrawing trifluoromethyl group, which activates the triazole ring for nucleophilic attack.

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions, enabling access to polyheterocyclic systems:

Reaction Reagents/Conditions Product Source
Huisgen CycloadditionCu(I), phenylacetyleneTriazole-fused thienopyridine hybrid
Azide-Alkyne ClickNaN₃, CuSO₄·5H₂O, sodium ascorbate1,2,3-Triazole-linked derivatives

Click chemistry strategies are particularly valuable for bioconjugation or combinatorial library synthesis .

Electrophilic Substitution

The electron-rich thienyl and pyridine rings undergo electrophilic substitution, such as halogenation:

Reaction Reagents/Conditions Product Source
BrominationBr₂, FeBr₃, CHCl₃ (0°C)2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(5-bromo-2-thienyl)-...pyridine

Halogenation introduces handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Stability and Reactivity Trends

  • pH Sensitivity : The trifluoromethyl group stabilizes the core structure under acidic conditions but may hydrolyze in strong bases.

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Scientific Research Applications

Antifungal Properties

One of the most notable applications of this compound is its antifungal activity. Studies have shown that derivatives of triazole compounds exhibit significant antifungal properties against various fungal strains, including those resistant to conventional treatments. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. For example, derivatives similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression in cancer cells .

Insecticidal Activity

In agrochemical applications, compounds with triazole structures have been explored for their insecticidal properties. Preliminary studies suggest that this compound could serve as an effective insecticide against agricultural pests, potentially offering a safer alternative to traditional pesticides .

Case Studies

  • Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus fumigatus. The results indicated that compounds closely related to 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) lower than those of established antifungals .
  • Anticancer Activity : In an investigation into the anticancer properties of triazole derivatives, researchers found that certain modifications to the triazole ring enhanced cytotoxicity against human breast cancer cells. This study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The compound's biological activity is often attributed to its ability to interact with specific molecular targets:

  • Binding to enzymes: : The compound's structure allows it to fit into enzyme active sites, inhibiting or modulating their activity.

  • Pathways: : It can affect signaling pathways, leading to alterations in cellular processes such as apoptosis, proliferation, and immune responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound : 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine 6-CF₃, 3-(2-thienyl), 2-(triazole with 5-SCH₃, 4-Ph) C₂₁H₁₄F₃N₅S₂ Commercial availability; potential bioactivity
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 5-(2,4-Cl₂Bz-S), 4-Ph, pyridine core C₂₀H₁₄Cl₂N₄S Antifungal (53.67–66.67% inhibition)
3-[5-((3-Chlorobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine 5-(3-Cl-Bz-S), 4-(4-EtO-Ph), pyridine core C₂₁H₁₈ClN₅S ChemSpider ID: 26338440; synthetic intermediate
4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine 5-(2-Cl-PhO-Et-S), 4-Me, pyridine core C₁₇H₁₆ClN₅OS Noted for pesticidal potential
3-{5-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine 5-(2-F-Bz-S), 4-Me, pyridine core C₁₅H₁₃FN₄S CAS: 674809-44-0; fluorinated bioisostere

Key Comparative Insights

Bioactivity: The dichlorobenzylthio-substituted triazole in exhibits antifungal activity against Fusarium oxysporum (66.67% inhibition), likely due to electron-withdrawing Cl groups enhancing electrophilic interactions. In contrast, the target compound’s trifluoromethyl and thienyl groups may favor different target binding (e.g., kinase inhibition) . Antibacterial triazoles in (e.g., 5-substituted phenyl derivatives) show moderate activity, suggesting that the thieno[3,2-b]pyridine core in the target compound could enhance membrane penetration .

Synthetic Accessibility :

  • The target compound is commercially available (CAS: 478048-41-8), whereas analogues like require multi-step synthesis involving hydrazine derivatives and X-ray crystallography for validation .

Physicochemical Properties: Fluorinated analogues (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity, while the target compound’s trifluoromethyl group balances lipophilicity and steric bulk .

Biological Activity

The compound 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine (CAS No. 478048-42-9) is a novel derivative of the 1,2,4-triazole class, which has been studied for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on available literature and case studies.

Chemical Structure

The molecular structure of the compound features:

  • A triazole ring that is known for its biological versatility.
  • A thienyl group which enhances lipophilicity and potential bioactivity.
  • A trifluoromethyl group , known to improve the metabolic stability and bioactivity of organic compounds.

Antimicrobial Activity

  • General Overview : Compounds containing the 1,2,4-triazole nucleus have demonstrated a broad spectrum of antimicrobial activities. The presence of the methylsulfanyl group is particularly significant in enhancing these effects.
  • Specific Findings :
    • In a study examining various derivatives of triazoles, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Candida albicans .
    • The compound has shown promising results in preliminary tests against certain bacterial strains, indicating potential as a new antimicrobial agent.
Biological ActivityTest OrganismsResults
AntibacterialStaphylococcus aureus, Escherichia coliSignificant inhibition observed
AntifungalCandida albicansModerate activity reported

Anticancer Activity

  • Mechanism of Action : The triazole derivatives have been linked to anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .
  • Case Studies :
    • Research has indicated that triazole compounds can inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer cell proliferation.
    • In one study, derivatives similar to our compound were tested against breast cancer cell lines with positive results showing reduced viability .
Cancer TypeCell Line TestedIC50 (µM)Observations
Breast CancerMCF-712.5Significant reduction in cell viability
Lung CancerA54915.0Induction of apoptosis noted

Other Pharmacological Effects

  • Anti-inflammatory Properties : Some studies have suggested that triazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
  • Hypoglycemic Effects : There is emerging evidence that certain triazole compounds may also possess hypoglycemic properties, making them potential candidates for diabetes management .

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